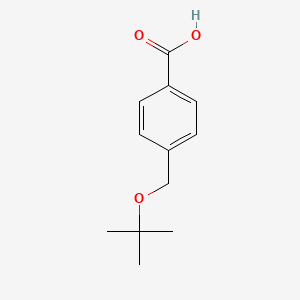

4-(tert-Butoxymethyl)benzoic acid

Description

BenchChem offers high-quality 4-(tert-Butoxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNWRKOKHLXUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405644 | |

| Record name | 4-(tert-Butoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34224-31-2 | |

| Record name | 4-(tert-Butoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(tert-Butoxymethyl)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butoxymethyl)benzoic acid is a bifunctional organic molecule that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid and a sterically hindered benzyl ether, offers orthogonal handles for chemical modification, making it an intriguing candidate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic data, potential reactivity, and applications, offering a forward-looking perspective for its use in research and development.

Chemical Identity and Physical Properties

While extensive experimental data for 4-(tert-Butoxymethyl)benzoic acid is not widely available in the literature, its fundamental properties can be reliably predicted based on its structure and comparison to analogous compounds.

| Property | Value | Source/Rationale |

| IUPAC Name | 4-(tert-Butoxymethyl)benzoic acid | Nomenclature rules |

| CAS Number | 34224-31-2 | Vendor Information |

| Molecular Formula | C₁₂H₁₆O₃ | Elemental Composition |

| Molecular Weight | 208.25 g/mol | Calculation |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 147-151 °C | Vendor Information |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | Predicted based on structure |

Proposed Synthesis: A Strategic Approach

A robust synthesis of 4-(tert-Butoxymethyl)benzoic acid can be envisioned through a two-step process starting from readily available 4-methylbenzoic acid. This proposed route leverages a free-radical halogenation followed by a classic Williamson ether synthesis.

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid (Intermediate)

The initial step involves the chlorination of the benzylic position of 4-methylbenzoic acid. This reaction is typically initiated by UV light or a radical initiator. A procedure analogous to the one described in patent literature for a similar substrate can be adapted[1].

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas inlet, dissolve 4-methylbenzoic acid in a suitable organic solvent (e.g., carbon tetrachloride or dichloromethane).

-

Cool the mixture to 0-10 °C using an ice bath and irradiate with a UV lamp.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature.

-

Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

-

Upon completion, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Remove the solvent under reduced pressure to yield crude 4-(chloromethyl)benzoic acid, which can be purified by recrystallization.

Step 2: Synthesis of 4-(tert-Butoxymethyl)benzoic Acid via Williamson Ether Synthesis

The second step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide[1][2]. In this case, the alkoxide is potassium tert-butoxide, and the alkyl halide is the 4-(chloromethyl)benzoic acid prepared in the previous step.

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, suspend potassium tert-butoxide in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Dissolve 4-(chloromethyl)benzoic acid in a minimal amount of dry THF.

-

Slowly add the solution of 4-(chloromethyl)benzoic acid to the potassium tert-butoxide suspension at room temperature with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature or gently heat to ensure the reaction goes to completion. Monitor by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude 4-(tert-Butoxymethyl)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: Key reaction pathways for 4-(tert-Butoxymethyl)benzoic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a variety of transformations:

-

Esterification: The carboxylic acid can be readily converted to esters under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst.[3]

-

Amide Bond Formation: Coupling with primary or secondary amines to form amides can be achieved using a variety of coupling agents (e.g., DCC, EDC, HATU) or by first converting the carboxylic acid to an acyl chloride.[4][5]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(tert-Butoxymethyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Benzyl Ether Group

The tert-butoxymethyl group serves as a sterically bulky protecting group for the benzylic hydroxyl functionality.

-

Cleavage: While benzyl ethers are generally stable, they can be cleaved under specific conditions. Hydrogenolysis (e.g., H₂, Pd/C) is a common method for benzyl ether deprotection, although the bulky tert-butyl group may hinder this process.[1] Treatment with strong acids can also effect cleavage.

Applications in Drug Discovery and Organic Synthesis

The unique structure of 4-(tert-Butoxymethyl)benzoic acid makes it a valuable building block for several applications:

-

Scaffold for Drug Discovery: Functionalized benzoic acids are prevalent in a wide range of pharmaceuticals.[6][7] The carboxylic acid group can serve as a key pharmacophoric feature or as a point of attachment for further diversification. The tert-butoxymethyl group can be used to explore the impact of steric bulk in a specific region of a molecule on its biological activity.

-

Linker Chemistry: The bifunctional nature of this molecule allows it to be used as a linker in the synthesis of more complex molecules, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). The carboxylic acid can be coupled to one part of the molecule, while the benzylic position (after potential deprotection and functionalization) can be attached to another.

-

Polymer and Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The specific stereoelectronic properties imparted by the tert-butoxymethyl group could be exploited to create materials with novel properties.

Safety and Handling

No specific material safety data sheet (MSDS) is readily available for 4-(tert-Butoxymethyl)benzoic acid. However, based on the general properties of aromatic carboxylic acids, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

4-(tert-Butoxymethyl)benzoic acid represents a promising yet underexplored chemical entity. Its synthesis is achievable through established synthetic methodologies, and its reactivity can be predicted with a high degree of confidence. The presence of two distinct functional groups opens up a wide range of possibilities for its use as a scaffold and building block in the design and synthesis of novel molecules for drug discovery and materials science. Further research into the experimental validation of its properties and applications is warranted and is expected to unlock its full potential.

References

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Google Patents. WO2017003107A1 - Method for preparing benzoic acid amide compound.

-

University of Toronto. esterification of benzoic acid to methyl benzoate. [Link]

-

National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

-

PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

-

National Institute of Standards and Technology. Benzoic acid - the NIST WebBook. [Link]

-

YouTube. Esterification test of Benzoic acid. [Link]

-

YouTube. Williamson Ether Synthesis Using 1-bromobutane and Potassium tert-butoxide. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. How to produce amide from Benzoic acid and amine directly? [Link]

-

RecSupply. Safety Data Sheet. [Link]

-

ResearchGate. Functionalization of benzoic acids catalyzed by transition metals. [Link]

- Google Patents.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

ResearchGate. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis. [Link]

- Google Patents.

-

International Journal of All Research Scientific and Creative. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

4-(tert-Butoxymethyl)benzoic acid synthesis route

<An In-depth Technical Guide on the Synthesis of 4-(tert-Butoxymethyl)benzoic Acid

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(tert-butoxymethyl)benzoic acid, a valuable building block in organic synthesis. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific principles and practical considerations essential for successful and reproducible synthesis.

Strategic Importance in Synthesis

4-(tert-Butoxymethyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the tert-butoxymethyl group serves as a stable ether linkage that can also function as a protecting group for a hydroxymethyl functionality. This unique combination of features makes it a key intermediate in the synthesis of complex target molecules.

Primary Synthetic Pathways

The synthesis of 4-(tert-butoxymethyl)benzoic acid is predominantly achieved through two reliable methods: the Williamson ether synthesis starting from a substituted toluene, and the acid-catalyzed etherification of 4-(hydroxymethyl)benzoic acid.

Route A: The Williamson Ether Synthesis Approach

This classic and robust method is a cornerstone for ether synthesis and is widely applied for the preparation of the target molecule.[1][2][3] The overall strategy involves the nucleophilic substitution of a halide by an alkoxide.[1][4]

The synthesis commences with the side-chain bromination of a suitable 4-methyl-benzoic acid ester, typically the methyl ester, using N-bromosuccinimide (NBS) under photochemical conditions to yield methyl 4-(bromomethyl)benzoate. This benzylic bromide is an excellent substrate for SN2 reactions.

The subsequent and key step is the Williamson ether synthesis, where the bromide is displaced by a tert-butoxide anion.[1] This is typically achieved by reacting methyl 4-(bromomethyl)benzoate with potassium tert-butoxide in an aprotic polar solvent like tetrahydrofuran (THF). The bulky nature of the tert-butoxide nucleophile favors substitution over elimination, a common side reaction with less hindered bases.

The final step involves the saponification of the methyl ester to the desired carboxylic acid using a base such as sodium hydroxide, followed by an acidic workup to protonate the carboxylate.

Caption: Workflow for the Williamson Ether Synthesis Route.

Part 1: Synthesis of Methyl 4-(tert-butoxymethyl)benzoate

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-(bromomethyl)benzoate (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 2: Saponification to 4-(tert-Butoxymethyl)benzoic acid

-

Dissolve the crude methyl 4-(tert-butoxymethyl)benzoate in a mixture of THF and water.

-

Add sodium hydroxide (2.0 equiv) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Remove the THF in vacuo.

-

Acidify the remaining aqueous solution with 1M HCl to a pH of ~2-3.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry thoroughly to yield 4-(tert-butoxymethyl)benzoic acid.

Route B: Acid-Catalyzed Etherification

An alternative and more atom-economical approach is the direct acid-catalyzed etherification of 4-(hydroxymethyl)benzoic acid with tert-butanol.[5]

This reaction typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the hydroxyl group of 4-(hydroxymethyl)benzoic acid, converting it into a good leaving group (water).[5][6] Departure of water generates a resonance-stabilized benzylic carbocation, which is then trapped by the nucleophilic oxygen of tert-butanol. Subsequent deprotonation yields the desired ether product. The use of an excess of tert-butanol can help drive the equilibrium towards the product.

Caption: Key steps in the Acid-Catalyzed Etherification of 4-(hydroxymethyl)benzoic acid.

Comparative Analysis of Synthesis Routes

| Feature | Route A: Williamson Ether Synthesis | Route B: Acid-Catalyzed Etherification |

| Starting Material | Methyl 4-(bromomethyl)benzoate | 4-(Hydroxymethyl)benzoic acid |

| Key Reagents | Potassium tert-butoxide, NaOH | tert-Butanol, Strong Acid Catalyst |

| Reaction Steps | Two (Etherification, Saponification) | One |

| Yield | Generally high | Moderate to high, equilibrium dependent |

| Byproducts | Primarily inorganic salts | Water, potential for elimination byproducts |

| Scalability | Readily scalable | Scalable, but requires careful control of conditions |

Purification and Characterization

The final product, 4-(tert-butoxymethyl)benzoic acid, is typically a white to off-white solid. Purification is generally achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[7] The purity of the final compound should be assessed using standard analytical techniques.

-

Melting Point: A sharp and defined melting point is a good indicator of purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

-

Mass Spectrometry: Confirms the molecular weight of the product.

-

Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing purity against starting materials and potential byproducts.

Conclusion

The synthesis of 4-(tert-butoxymethyl)benzoic acid can be reliably achieved through both the Williamson ether synthesis and acid-catalyzed etherification routes. The Williamson ether synthesis, while involving an additional saponification step, often provides higher and more consistent yields. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. Adherence to sound experimental technique and careful monitoring of reaction progress are crucial for obtaining a high-quality final product.

References

-

Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Retrieved from [Link]

- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Adapted from Experimental Organic Chemistry, Blackwell Science.

-

LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2023, October 23). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. francis-press.com [francis-press.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

4-(tert-Butoxymethyl)benzoic acid solubility data

An In-depth Technical Guide to the Solubility Profile of 4-(tert-Butoxymethyl)benzoic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of 4-(tert-Butoxymethyl)benzoic acid, a key organic intermediate. While specific public solubility data for this compound is scarce, this document serves as a detailed manual for researchers, scientists, and drug development professionals on how to expertly determine its solubility profile. We present established methodologies, explain the scientific rationale behind experimental choices, and provide detailed, field-proven protocols for generating reliable and reproducible solubility data. This guide is structured to empower researchers with the necessary tools to fully characterize 4-(tert-Butoxymethyl)benzoic acid for applications in medicinal chemistry and materials science.

Introduction: The Significance of 4-(tert-Butoxymethyl)benzoic Acid

4-(tert-Butoxymethyl)benzoic acid (CAS No. 34224-31-2) belongs to the versatile family of benzoic acid derivatives. These compounds are fundamental building blocks in organic synthesis and serve as crucial intermediates in the pharmaceutical industry for creating drugs with targeted therapeutic effects.[1][2] Benzoic acid and its derivatives are utilized for their antimicrobial, antifungal, and preservative properties, and as intermediates in the synthesis of drugs for treating a range of conditions from skin infections to cancer.[1][3][4]

The solubility of such an intermediate is a paramount physicochemical property. It directly influences reaction kinetics in synthesis, purification strategies, and, most critically in a pharmaceutical context, the formulation development and subsequent in vivo performance of a potential drug candidate. Poor aqueous solubility can lead to low bioavailability, hindering the development of an otherwise promising therapeutic agent. Therefore, a thorough understanding and precise measurement of the solubility of 4-(tert-Butoxymethyl)benzoic acid are foundational steps in its scientific and commercial development.

Physicochemical Characterization

Before embarking on solubility determination, a full understanding of the compound's basic physicochemical properties is essential. These parameters provide context for its expected behavior and inform the design of solubility experiments.

| Property | Value | Source |

| CAS Number | 34224-31-2 | |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Physical Form | Solid | |

| Melting Point | 147-151 °C | |

| SMILES | CC(C)(C)OCc1ccc(cc1)C(O)=O |

The presence of a carboxylic acid group suggests that the solubility of 4-(tert-Butoxymethyl)benzoic acid will be highly dependent on pH. The tert-butoxymethyl group, being relatively large and non-polar, will likely limit its intrinsic aqueous solubility.

Methodologies for Experimental Solubility Determination

Generating accurate solubility data requires robust and validated experimental protocols. The two most authoritative methods for a crystalline solid like 4-(tert-Butoxymethyl)benzoic acid are the Equilibrium Shake-Flask Method and Potentiometric Titration.

The Equilibrium "Shake-Flask" Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring that the system has reached a true thermodynamic minimum.

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the solid solute. The extended incubation with agitation ensures that this equilibrium is reached, overcoming any kinetic barriers to dissolution.[5][6] Verifying the pH before and after the experiment is critical, especially for an ionizable compound, as the solid's presence should not significantly alter the buffer's properties.[5] Sampling at multiple time points (e.g., 24 and 48 hours) serves as a self-validating mechanism; consistent concentration values indicate that equilibrium has indeed been achieved.[7]

-

Preparation: Prepare a series of buffered aqueous solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Addition of Compound: Add an excess amount of solid 4-(tert-Butoxymethyl)benzoic acid to a known volume of each buffer in a sealed, inert vial. "Excess" ensures that undissolved solid remains visible throughout the experiment.[6]

-

Equilibration: Place the vials in a shaker bath maintained at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours.[8] For rigorous analysis, a parallel set of samples should be agitated for 48 hours to confirm equilibrium.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the suspended solid settle. Centrifuge the samples at high speed to pellet any remaining undissolved solid.[7]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial not to disturb the solid phase at the bottom of the vial.

-

Quantification: Analyze the concentration of 4-(tert-Butoxymethyl)benzoic acid in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[7]

-

Data Reporting: The solubility is reported as the average concentration from the samples that have reached equilibrium (e.g., where the 24-hour and 48-hour results are statistically identical).

Potentiometric Titration for pKa and Solubility Determination

For ionizable compounds like 4-(tert-Butoxymethyl)benzoic acid, potentiometric titration is a highly precise and efficient method to determine both the acid dissociation constant (pKa) and the intrinsic solubility (solubility of the un-ionized form).[9][10]

This technique involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH.[11] The pKa is the pH at which the compound is 50% ionized and 50% un-ionized. By starting with a suspension of the compound and titrating with a base, one can calculate the concentration of the dissolved species at each pH point. Once the solution becomes clear (all solid has dissolved), the data can be used to extrapolate back to the pH where the solution was saturated with the neutral species, thereby yielding the intrinsic solubility.[9] This method is self-validating as it generates a complete pH-solubility profile from a single experiment.

-

System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Create a suspension of 4-(tert-Butoxymethyl)benzoic acid in a solution of constant ionic strength (e.g., 0.15 M KCl) to maintain consistent activity coefficients.[12] A concentration of at least 10⁻⁴ M is typically required.[10]

-

Titration: Place the suspension in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[11]

-

Titrant Addition: Gradually add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the point where all the solid has dissolved and a clear solution is observed.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. The intrinsic solubility can be calculated from the titration data in the region where both the solid and dissolved species were present.[9]

Anticipated Solubility Profile and Data Presentation

Based on its structure (a carboxylic acid with a bulky non-polar group), 4-(tert-Butoxymethyl)benzoic acid is expected to be a weak acid with low intrinsic aqueous solubility. Its solubility will increase significantly at pH values above its pKa as the carboxylate anion is formed, which is much more polar than the neutral acid.

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Example Solubility Data Presentation for 4-(tert-Butoxymethyl)benzoic Acid (Note: The following values are illustrative examples of how experimentally determined data should be presented.)

| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Method Used |

| Deionized Water | 25 | (Intrinsic) | Value TBD | Shake-Flask |

| 0.1 M HCl (pH 1.2) | 37 | 1.2 | Value TBD | Shake-Flask |

| Acetate Buffer | 37 | 4.5 | Value TBD | Shake-Flask |

| Phosphate Buffer | 37 | 6.8 | Value TBD | Shake-Flask |

| Phosphate Buffer | 37 | 7.4 | Value TBD | Shake-Flask |

| Ethanol | 25 | N/A | Value TBD | Shake-Flask |

| Methanol | 25 | N/A | Value TBD | Shake-Flask |

Conclusion

While readily available solubility data for 4-(tert-Butoxymethyl)benzoic acid is limited, this guide provides the authoritative framework and detailed protocols necessary for its determination. By employing the gold-standard shake-flask method for equilibrium solubility and potentiometric titration for pKa and intrinsic solubility, researchers can generate the high-quality, reliable data essential for advancing projects in drug development, organic synthesis, and material science. A precise understanding of this compound's solubility profile is not merely an academic exercise but a critical step in unlocking its full scientific and commercial potential.

References

-

4-(tert-Butoxycarbonyl)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . U.S. EPA Product Properties Test Guidelines. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications, Analytical Chemistry. [Link]

-

Solubility of Organic Compounds . McMaster University. [Link]

-

4-Butoxybenzoic acid . NIST WebBook. [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective . PubMed Central, National Institutes of Health. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . UoM. [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . Preprints.org. [Link]

-

Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene . IEEE Xplore. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Truman State University. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . WebAssign. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. [Link]

- Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . SciELO. [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols . Thieme Connect. [Link]

-

The solubility of benzoic acid in seven solvents . ResearchGate. [Link]

-

How To Determine Solubility Of Organic Compounds? . YouTube. [Link]

-

The Growing Importance of Benzoic Acid Derivatives: Focus on 4-Formamido Benzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract . SciSpace. [Link]

-

Exploring the Synthesis and Applications of 4-Acetoxy Benzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . ResearchGate. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid . MDPI. [Link]

Sources

- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

Spectroscopic data for 4-(tert-Butoxymethyl)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(tert-Butoxymethyl)benzoic Acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. 4-(tert-Butoxymethyl)benzoic acid, a bifunctional molecule incorporating both a carboxylic acid and a tert-butyl ether moiety, presents an interesting case for spectroscopic analysis. This guide, intended for researchers and drug development professionals, provides a detailed examination of the expected spectroscopic data for this compound. As a self-validating system, the congruence across different spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a high degree of confidence in the assigned structure. This document will delve into the theoretical underpinnings and practical interpretation of the spectral data for 4-(tert-Butoxymethyl)benzoic acid.

Molecular Structure and Spectroscopic Implications

The structure of 4-(tert-Butoxymethyl)benzoic acid dictates its spectroscopic signature. The molecule consists of a 1,4-disubstituted benzene ring. One substituent is a carboxylic acid group (-COOH), and the other is a tert-butoxymethyl group (-CH₂-O-C(CH₃)₃). The interplay of these functional groups, including their electronic effects on the aromatic ring and their intrinsic vibrational and magnetic properties, gives rise to a unique set of spectral data.

Caption: Chemical structure of 4-(tert-Butoxymethyl)benzoic acid.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | broad singlet | 1H | -COOH |

| ~8.05 | doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.50 | doublet | 2H | Aromatic (meta to -COOH) |

| ~4.55 | singlet | 2H | -CH₂-O- |

| ~1.30 | singlet | 9H | -C(CH₃)₃ |

Interpretation and Rationale

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the region of 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The 1,4-disubstitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be deshielded and appear further downfield (~8.05 ppm) compared to the protons ortho to the electron-donating tert-butoxymethyl group (~7.50 ppm).

-

Methylene Protons (-CH₂-O-): The protons of the methylene group are adjacent to an oxygen atom, which deshields them, causing them to resonate in the 3.4-4.5 ppm range.[2][3] Given the proximity to the aromatic ring, a chemical shift of around 4.55 ppm is anticipated. These protons appear as a singlet as there are no adjacent protons to couple with.

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and are shielded by the electron-donating alkyl groups. They are expected to appear as a sharp singlet at approximately 1.30 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~143 | Aromatic (quaternary, C-CH₂-) |

| ~130 | Aromatic (CH, ortho to -COOH) |

| ~129 | Aromatic (quaternary, C-COOH) |

| ~127 | Aromatic (CH, meta to -COOH) |

| ~74 | Quaternary Carbon (-O-C(CH₃)₃) |

| ~70 | Methylene Carbon (-CH₂-O-) |

| ~28 | Methyl Carbons (-C(CH₃)₃) |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The carbon of the carbonyl group in a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm region.[1]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the carboxylic acid group and the carbon attached to the tert-butoxymethyl group will be quaternary and have distinct chemical shifts. The protonated aromatic carbons will also have characteristic shifts based on their position relative to the substituents.

-

Ether Carbons: The carbons of the ether linkage (-CH₂-O-C(CH₃)₃) are deshielded by the electronegative oxygen atom and typically resonate in the 50-80 ppm range.[4][5] The quaternary carbon of the tert-butyl group will be further downfield than the methylene carbon.

-

tert-Butyl Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group are shielded and will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2960 | Medium-Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~1100 | Strong | C-O stretch (Ether) |

Interpretation and Rationale

-

O-H Stretch: The O-H stretch of a carboxylic acid is one of the most characteristic bands in an IR spectrum.[6][7] It appears as a very broad and strong absorption over a wide range (typically 2500-3300 cm⁻¹) due to strong hydrogen bonding.[1][6]

-

C=O Stretch: The carbonyl stretch of a carboxylic acid dimer is expected to be a strong, sharp peak around 1710 cm⁻¹.[1][6]

-

C-O Stretches: The spectrum will contain two C-O stretching bands: one for the carboxylic acid (around 1300 cm⁻¹) and a strong band for the ether linkage (around 1100 cm⁻¹).[7]

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1610-1450 cm⁻¹ region.[8]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 208, corresponding to the molecular weight of 4-(tert-Butoxymethyl)benzoic acid.

-

Key Fragment Ions:

-

m/z = 193: Loss of a methyl group (-CH₃) from the tert-butyl group.

-

m/z = 151: Loss of the tert-butyl group (-C(CH₃)₃).

-

m/z = 135: Subsequent loss of oxygen from the m/z = 151 fragment.

-

m/z = 121: The 4-(hydroxymethyl)benzoyl cation.

-

m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺), which is expected to be a very stable and abundant fragment.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 4-(tert-Butoxymethyl)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

FTIR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.[10]

-

Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for molecules of this type. Electron Ionization (EI) can also be used, particularly with GC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of 4-(tert-Butoxymethyl)benzoic acid, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, allows for a definitive structural confirmation. The predicted data presented in this guide, based on established principles of spectroscopy, provides a robust framework for researchers working with this molecule. Each spectroscopic technique offers complementary information, and their combined interpretation provides a high-fidelity molecular portrait, essential for applications in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butoxycarbonyl)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

PMC. (2019, May 24). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

-

ResearchGate. (2020, April 8). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.2: Spectroscopy of Ethers. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

-

MassBank. (2017, October 22). Benzoic acids and derivatives. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylbenzoic Acid

A Note on Chemical Nomenclature: The topic specified was "4-(tert-Butoxymethyl)benzoic acid." Comprehensive searches for a compound with this precise name and structure did not yield significant safety and handling data. However, the structurally similar and widely used compound, 4-tert-Butylbenzoic acid (CAS No. 98-73-7) , presents notable, well-documented hazards. Given the potential for nomenclature confusion in a research or drug development setting, this guide will focus on the safety protocols for 4-tert-Butylbenzoic acid to ensure the highest degree of safety for laboratory personnel. Researchers should always verify the exact identity and CAS number of their reagents before commencing work.

Introduction: Understanding the Risk Profile

4-tert-Butylbenzoic acid (PTBBA) is a crystalline solid organic compound used as an intermediate in the manufacturing of alkyd resins, a stabilizer in various polymers, and a component in personal care products like sunscreens.[1] While its utility is significant, its toxicological profile necessitates a rigorous and informed approach to its handling. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage the risks associated with PTBBA, ensuring personnel safety and experimental integrity. The protocols and insights herein are grounded in established safety data and best practices for handling hazardous chemical powders.

The primary hazards associated with 4-tert-Butylbenzoic acid include acute toxicity through dermal contact and ingestion, potential for reproductive harm, and target organ damage through prolonged or repeated exposure.[2][3] Therefore, a cavalier approach is not an option; every interaction with this compound must be deliberate and protected.

Hazard Identification and GHS Classification

A foundational element of safe handling is a clear understanding of the specific hazards. 4-tert-Butylbenzoic acid is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | Danger | H332: Harmful if inhaled[4] |

| Reproductive Toxicity | Category 1A | Danger | H360: May damage fertility or the unborn child[2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[2][3] |

| Combustible Dust | - | - | May form combustible dust concentrations in air[2][3] |

Target Organs: Kidney, Reproductive System, Brain, Peripheral Nervous System (PNS), Hematopoietic System.[2][3]

Toxicological Profile: The "Why" Behind the Precautions

Understanding the causality of PTBBA's toxicity informs the necessity of the stringent handling protocols that follow.

-

Acute Effects : The immediate danger lies in its toxicity upon contact with skin, ingestion, or inhalation.[2][4] Dermal absorption is a significant route of exposure, making glove selection and immediate decontamination critical. Ingestion and inhalation can lead to systemic poisoning.[5]

-

Chronic Effects & Reproductive Toxicity : The most severe long-term risk is its classification as a Category 1A reproductive toxin.[2][3] This is not a theoretical risk; it indicates that the substance is known to have an adverse effect on sexual function and fertility in humans or that there is evidence from animal studies of such effects. Furthermore, prolonged or repeated exposure is known to cause damage to multiple organ systems.[3] This underscores the importance of minimizing all exposure, even at low levels, over time.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered defense is essential, combining engineering controls with appropriate PPE. The goal is to create redundant barriers between the researcher and the chemical.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All weighing, handling, and solution preparation of 4-tert-Butylbenzoic acid must be conducted within a certified chemical fume hood.[3][5] This is non-negotiable. A fume hood contains dusts and vapors, preventing their release into the laboratory workspace and inhalation by the operator.

-

Ventilation : The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6] Eyewash stations and safety showers must be readily accessible and tested regularly.[5][6]

-

Glove Box : For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment by creating a physical barrier.[7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for engineering controls but is essential to protect against splashes, spills, and residual contamination.[8]

| Protection Type | Specification | Rationale & Best Practices |

| Eye & Face Protection | Chemical safety goggles or a full-face shield.[4] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for tears or pinholes before use.[9] Given the high dermal toxicity, double-gloving can be a prudent measure. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[9][10] |

| Skin & Body Protection | Long-sleeved lab coat, fully buttoned.[3] | Provides a removable barrier in case of a spill. Do not wear lab coats outside of the laboratory to prevent the spread of contamination. |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required when engineering controls are not sufficient or during spill cleanup.[3] A P95 or P100 particulate filter is appropriate for handling the powder.[9] A fit test is mandatory to ensure the respirator provides a proper seal. |

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol is a self-validating system, with checks built in to ensure safety at each step.

-

Preparation (Pre-Operation)

-

Don all required PPE as specified in the table above.

-

Ensure the chemical fume hood is on and operating correctly (check airflow monitor).

-

Decontaminate the work surface inside the fume hood.

-

Gather all necessary equipment: anti-static weigh boat or glassine paper, spatula, beaker of appropriate size, solvent, and a labeled, sealable waste bag for contaminated disposables.

-

-

Weighing the Compound (In-Fume Hood Operation)

-

Place the analytical balance inside the fume hood if possible. If not, place a tared weigh boat on the balance, then transfer it to the fume hood for adding the chemical.

-

Slowly open the 4-tert-Butylbenzoic acid container inside the hood. Avoid any sudden movements that could create airborne dust.

-

Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Do not "tap" the spatula against the container opening, as this will generate dust.

-

Securely close the primary container immediately after dispensing.

-

Place the weigh boat with the chemical into the beaker intended for dissolution.

-

-

Dissolution (In-Fume Hood Operation)

-

Slowly add the desired solvent to the beaker containing the weigh boat and powder.[10] This prevents the powder from puffing up.

-

Use a magnetic stir bar or gentle swirling to aid dissolution.

-

Once dissolved, use forceps to remove the weigh boat and place it directly into the designated solid waste bag.

-

-

Cleanup and Post-Operation

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened towel. Place the towel in the waste bag.

-

Seal the waste bag.

-

Remove PPE in the correct order (gloves first), avoiding self-contamination.

-

Wash hands thoroughly with soap and water.[11]

-

Caption: Workflow for Safely Weighing and Dissolving PTBBA.

Emergency Procedures: A Plan for When Things Go Wrong

First Aid Measures

Immediate and correct first aid can significantly mitigate injury.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Skin Contact : Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as the substance is toxic via dermal contact.[2]

-

Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion : Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][5]

Spill and Leak Response

A calm, methodical response is crucial to prevent a minor spill from becoming a major incident.

Caption: Decision workflow for responding to a PTBBA spill.

Spill Cleanup Procedure (Small Spill):

-

Avoid breathing dust. Ensure proper respiratory protection is worn.[4]

-

Prevent further leakage if it is safe to do so.

-

Carefully sweep up the spilled solid material, avoiding dust generation.[4]

-

Place the material into a suitable, closed, and labeled container for disposal.[9]

-

Clean the spill area with a wet cloth or paper towels and place them in the waste container.

-

Dispose of contents/container to an approved waste disposal plant.[2]

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] The storage area should be locked up.[2] Store away from incompatible substances such as strong oxidizing agents and strong bases.[5] Do not store on wooden shelves.[12]

-

Disposal : Disposal must be in accordance with all federal, state, and local regulations. The compound should be disposed of as hazardous waste. Do not allow the product to enter drains.[4]

Physical and Chemical Properties

| Property | Value |

| CAS Number | 98-73-7[2] |

| Molecular Formula | C11H14O2[3] |

| Molecular Weight | 178.23 g/mol [4] |

| Appearance | White crystalline powder[1] |

| Melting Point | 168 °C[1] |

| Flash Point | 180 °C[1] |

| Water Solubility | 47.1 mg/L (at pH 4.3)[13] |

| log Kow | 3.4[13] |

References

-

Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%. Cole-Parmer. [Link]

-

4-(tert-Butoxycarbonyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Which equipment to select for handling toxic materials and protecting operators?. Palamatic Process. [Link]

-

PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]

-

Risk Assessment Report on 4-tert- Butylbenzoic acid (PTBBA). (2008). European Commission. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

-

Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

-

What Is The Role Of 4-tert-butylbenzoic Acid?. (2023). Vinati Organics. [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory, National Institutes of Health. [Link]

Sources

- 1. What Is The Role Of 4-tert-butylbenzoic Acid? - Vinati Organics [vinatiorganics.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]

- 8. PPE and Safety for Chemical Handling [acsmaterial.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. nottingham.ac.uk [nottingham.ac.uk]

- 13. ec.europa.eu [ec.europa.eu]

The Strategic Role of 4-(tert-Butoxymethyl)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate landscape of drug discovery and development, the selection of appropriate chemical building blocks is paramount to achieving desired therapeutic profiles. Among the vast arsenal of molecular scaffolds and linkers, 4-(tert-Butoxymethyl)benzoic acid has emerged as a versatile and strategically valuable intermediate. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and multifaceted roles of 4-(tert-Butoxymethyl)benzoic acid in medicinal chemistry. We will explore its utility as a rigid scaffold, a modulator of pharmacokinetic properties, and a key component in the construction of complex therapeutic agents. Through an examination of its underlying chemical principles and a survey of its applications, this guide will illuminate the causal reasoning behind its selection in drug design programs, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential to advance the frontiers of medicine.

Introduction: The Rationale for Scaffolding in Drug Design

The benzoic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its rigid, planar structure provides a reliable anchor for the spatial orientation of pharmacophoric groups, while the carboxylic acid handle offers a versatile point for chemical modification and interaction with biological targets.[1][2] The strategic derivatization of the benzoic acid core allows for the fine-tuning of a molecule's properties to optimize efficacy, selectivity, and pharmacokinetics.

This guide focuses on a specific derivative, 4-(tert-Butoxymethyl)benzoic acid, which combines the foundational benzoic acid scaffold with a sterically demanding and metabolically relevant tert-butoxymethyl group. This unique combination imparts specific properties that are highly advantageous in certain drug design scenarios. We will delve into the synthesis of this compound, its key physicochemical characteristics, and its strategic applications, providing a holistic view of its role in the medicinal chemist's toolbox.

Synthesis and Physicochemical Properties

A robust and scalable synthesis is a prerequisite for the widespread adoption of any chemical intermediate in drug development. 4-(tert-Butoxymethyl)benzoic acid can be synthesized through a logical, multi-step process rooted in fundamental organic chemistry principles.

Proposed Synthetic Pathway

The synthesis commences with the radical halogenation of 4-methylbenzoic acid to yield 4-(chloromethyl)benzoic acid.[3][4] This intermediate is a versatile precursor for a variety of derivatizations at the benzylic carbon.[5] The subsequent and final step involves the formation of the tert-butyl ether via a Williamson ether synthesis-type reaction.[6] In this step, 4-(chloromethyl)benzoic acid is reacted with a suitable tert-butoxide source, such as potassium tert-butoxide, to displace the chloride and form the desired ether linkage.[3]

Caption: Proposed two-step synthesis of 4-(tert-Butoxymethyl)benzoic acid.

Experimental Protocol: Synthesis of a Key Precursor, tert-Butyl 4-(chloromethyl)benzoate

While a direct protocol for 4-(tert-butoxymethyl)benzoic acid is elusive, a patent for the closely related tert-butyl 4-chloromethylbenzoate provides a detailed experimental procedure that illustrates the key chemical transformations.[3]

Step A: Preparation of 4-(chloromethyl)benzoic acid

-

In a suitable reactor, charge 4-methylbenzoic acid and an organic solvent (e.g., carbon tetrachloride) in a 1.05-1.20:1 mass ratio.

-

Cool the mixture to 0-10°C and irradiate with a spotlight lamp to initiate radical formation.

-

Bubble chlorine gas through the reaction mixture to effect benzylic chlorination.

-

Monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC-MS).

-

Upon completion, the solvent is removed to yield 4-(chloromethyl)benzoic acid.

Step B: Preparation of tert-butyl 4-(chloromethyl)benzoate

-

Dissolve the 4-(chloromethyl)benzoic acid from Step A in an organic solvent (e.g., dichloromethane).

-

Cool the mixture to -10 to 10°C and add thionyl chloride dropwise to form the acyl chloride.

-

After the addition is complete, add potassium tert-butoxide portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up involves washing with water and brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure to yield the final product.[3]

Physicochemical Properties

The unique combination of the benzoic acid and the tert-butoxymethyl moiety endows 4-(tert-Butoxymethyl)benzoic acid with a distinct set of physicochemical properties that are critical to its role in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| CAS Number | 34224-31-2 | |

| Melting Point | 147-151 °C | |

| Appearance | Solid | |

| Calculated LogP | 2.56 | [7] |

The tert-butyl group significantly increases the lipophilicity of the molecule compared to its parent, 4-(hydroxymethyl)benzoic acid. This property can be strategically employed to enhance membrane permeability and oral bioavailability of drug candidates. Furthermore, the ether linkage is generally stable under physiological conditions but can be susceptible to cleavage under strongly acidic conditions.[8][9]

The Role of 4-(tert-Butoxymethyl)benzoic Acid in Medicinal Chemistry

While not typically a pharmacologically active agent in its own right, 4-(tert-Butoxymethyl)benzoic acid serves as a crucial building block and linker in the design of more complex therapeutic molecules. Its utility can be understood through three primary roles: as a rigid scaffold, a modulator of metabolic stability, and a component of advanced drug delivery systems.

A Rigid Scaffold for Pharmacophore Presentation

The benzene ring of 4-(tert-Butoxymethyl)benzoic acid provides a rigid, planar scaffold that allows for the precise positioning of functional groups in three-dimensional space. This is critical for optimizing interactions with the binding sites of biological targets such as enzymes and receptors. The para-substitution pattern ensures a linear orientation of the carboxylic acid and the tert-butoxymethyl group, which can be exploited to span specific distances within a binding pocket or to project functional groups into different regions of the target protein.

The tert-Butoxymethyl Group: A Modulator of Metabolic Stability and Pharmacokinetics

The introduction of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability. The steric bulk of the tert-butyl group can shield adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes.[10] However, the tert-butyl group itself can be a site of metabolism, typically undergoing hydroxylation to form an alcohol, which can then be further oxidized.[10] The tert-butoxymethyl ether linkage in 4-(tert-Butoxymethyl)benzoic acid offers a balance between increased lipophilicity and modulated metabolic stability. The ether oxygen may alter the metabolic profile compared to a simple alkyl chain, potentially directing metabolism away from other, more critical parts of the drug molecule.

The increased lipophilicity imparted by the tert-butyl group can also improve a drug candidate's pharmacokinetic profile by enhancing its absorption and distribution. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

Application as a Linker in Advanced Therapeutics

The bifunctional nature of 4-(tert-Butoxymethyl)benzoic acid, with its carboxylic acid handle and the potential for further functionalization of the aromatic ring, makes it an attractive candidate for use as a linker in more complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Caption: General structure of a PROTAC, highlighting the role of the linker.

In the context of PROTACs, a linker must connect a target-binding ligand and an E3 ligase-recruiting ligand at an optimal distance and with the correct geometry to facilitate the formation of a productive ternary complex. The rigid nature of the benzoic acid core of 4-(tert-Butoxymethyl)benzoic acid can provide a predictable and controllable element within a PROTAC linker, helping to enforce a specific conformation conducive to protein-protein interactions.

Similarly, in ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical to the stability of the ADC in circulation and the efficient release of the payload at the tumor site. The modulated lipophilicity and steric bulk of a linker derived from 4-(tert-Butoxymethyl)benzoic acid could influence the overall properties of the ADC, affecting its solubility, aggregation propensity, and pharmacokinetic behavior.

Case Study Analysis and Future Perspectives

While direct, high-profile examples of 4-(tert-Butoxymethyl)benzoic acid in late-stage clinical development are not abundant, its structural motifs are present in various reported bioactive molecules. A comprehensive search of patent literature and chemical databases reveals its use primarily as an intermediate in the synthesis of more complex compounds for a range of therapeutic areas, including oncology and metabolic diseases.

The future utility of 4-(tert-Butoxymethyl)benzoic acid in medicinal chemistry is likely to expand, particularly with the rise of new therapeutic modalities that require sophisticated linkers and building blocks. Its combination of a rigid scaffold, a versatile chemical handle, and a metabolically relevant functional group makes it a valuable asset for the design of next-generation therapeutics. Further research into the precise impact of the tert-butoxymethyl group on the ADME properties of various drug scaffolds will undoubtedly uncover new opportunities for its strategic deployment in drug discovery.

Conclusion

4-(tert-Butoxymethyl)benzoic acid represents a prime example of a strategically designed chemical intermediate that offers a unique confluence of properties beneficial to medicinal chemistry. Its robust synthesis, well-defined physicochemical characteristics, and multifaceted roles as a rigid scaffold, a modulator of pharmacokinetics, and a potential linker component underscore its value in the drug discovery and development pipeline. As medicinal chemists continue to tackle increasingly challenging biological targets, the rational application of versatile building blocks like 4-(tert-Butoxymethyl)benzoic acid will be indispensable in the creation of safe and effective medicines for the future.

References

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

- CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents. (n.d.).

-

Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. In Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butoxycarbonyl)benzoic acid. Retrieved from [Link]

- A, K. S., & et al. (2023).

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

- Pinnick, H. W., & Lajis, N. H. (1979). Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols. The Journal of Organic Chemistry, 44(26), 4917-4918.

- CN104557480A - Synthetic method of 3-tert-butylphenylethylether - Google Patents. (n.d.).

-

Quora. (n.d.). Why can't tert-butyl ether be prepared by Williamson synthesis?. Retrieved from [Link]

-

ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-tert-butylbenzenesulfonic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

-

Reddit. (n.d.). Why does this not work? Williamson ether synthesis is terrible. r/OrganicChemistry. Retrieved from [Link]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

-

Vinati Organics. (2022). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]

- US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents. (n.d.).

-

PubChem. (n.d.). Benzyl tert-butyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)benzoic acid. Retrieved from [Link]

-

Hylanda Chemical. (n.d.). 4-Tert-Butylbenzoic Acid CAS 98-73-7. Retrieved from [Link]

-

Knight Chemicals Online. (n.d.). 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 4. 4-(Chloromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. echemi.com [echemi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ether cleavage - Wikipedia [en.wikipedia.org]

- 10. tert-Butyl Ethers [organic-chemistry.org]

Methodological & Application

The Strategic Application of 4-(tert-Butoxymethyl)benzoic Acid in the Protection of Alcohols

An Application Note and Comprehensive Protocol Guide

Abstract